molecular formula C32H22N4O8 B11557453 N,N'-benzene-1,3-diylbis[4-(4-nitrophenoxy)benzamide]

N,N'-benzene-1,3-diylbis[4-(4-nitrophenoxy)benzamide]

Cat. No.: B11557453
M. Wt: 590.5 g/mol
InChI Key: BJALHBSELHNUGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-NITROPHENOXY)-N-{3-[4-(4-NITROPHENOXY)BENZAMIDO]PHENYL}BENZAMIDE is a complex organic compound characterized by the presence of multiple nitrophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-NITROPHENOXY)-N-{3-[4-(4-NITROPHENOXY)BENZAMIDO]PHENYL}BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-nitrophenol with phenylboronic acid to form 4-(4-nitrophenoxy)phenylboronic acid . This intermediate can then undergo further reactions to introduce the benzamido and phenyl groups, ultimately forming the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Key factors include maintaining inert atmospheres and controlling temperature and pressure to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-(4-NITROPHENOXY)-N-{3-[4-(4-NITROPHENOXY)BENZAMIDO]PHENYL}BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the phenyl rings .

Mechanism of Action

The mechanism of action of 4-(4-NITROPHENOXY)-N-{3-[4-(4-NITROPHENOXY)BENZAMIDO]PHENYL}BENZAMIDE involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can participate in redox reactions, while the benzamido groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and influence cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-NITROPHENOXY)-N-{3-[4-(4-NITROPHENOXY)BENZAMIDO]PHENYL}BENZAMIDE is unique due to its combination of multiple nitrophenoxy and benzamido groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C32H22N4O8

Molecular Weight

590.5 g/mol

IUPAC Name

4-(4-nitrophenoxy)-N-[3-[[4-(4-nitrophenoxy)benzoyl]amino]phenyl]benzamide

InChI

InChI=1S/C32H22N4O8/c37-31(21-4-12-27(13-5-21)43-29-16-8-25(9-17-29)35(39)40)33-23-2-1-3-24(20-23)34-32(38)22-6-14-28(15-7-22)44-30-18-10-26(11-19-30)36(41)42/h1-20H,(H,33,37)(H,34,38)

InChI Key

BJALHBSELHNUGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.